3-(Benzyloxy)pyrrolidine hydrochloride basic properties
3-(Benzyloxy)pyrrolidine hydrochloride basic properties
An In-Depth Technical Guide to 3-(Benzyloxy)pyrrolidine Hydrochloride: Properties, Synthesis, and Application in Drug Discovery
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of biologically active compounds, including natural alkaloids and numerous FDA-approved drugs.[1][2][3] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, a critical advantage in modern drug design.[4] Within this class, 3-(Benzyloxy)pyrrolidine hydrochloride emerges as a particularly valuable chiral building block. Its structure combines the stereochemically defined pyrrolidine core with a versatile benzyloxy group, which can serve as a stable protecting group for a hydroxyl function or as a bulky substituent to probe steric interactions within a binding pocket.
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the fundamental properties of 3-(Benzyloxy)pyrrolidine hydrochloride, detailed protocols for its synthesis and characterization, and strategic insights into its application as a key intermediate in the synthesis of complex molecular architectures.
Section 1: Physicochemical and Basic Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
Chemical Identity and Structure
3-(Benzyloxy)pyrrolidine hydrochloride is a chiral molecule, existing as two distinct enantiomers, (R) and (S). The specific stereoisomer used is often critical for achieving the desired biological activity, as enantiomers can exhibit vastly different pharmacological and toxicological profiles.[5] The compound is supplied as a hydrochloride salt, which protonates the pyrrolidine nitrogen. This salt form confers greater stability and enhances solubility in aqueous and protic solvents compared to the corresponding free base.[5]
| Identifier | (R)-3-(Benzyloxy)pyrrolidine HCl | (S)-3-(Benzyloxy)pyrrolidine HCl |
| CAS Number | 927819-90-7[6] | 931409-74-4[7] |
| Molecular Formula | C₁₁H₁₆ClNO[6] | C₁₁H₁₆ClNO[7] |
| Molecular Weight | 213.71 g/mol [6] | 213.70 g/mol [7] |
| IUPAC Name | (3R)-3-(phenylmethoxy)pyrrolidine;hydrochloride | (3S)-3-(phenylmethoxy)pyrrolidine;hydrochloride |
| SMILES | C1O.Cl[5] | C1O.Cl |
Quantitative Properties
The following table summarizes key quantitative data for the compound. It is important to note that some values are predicted and should be confirmed experimentally where precision is critical.
| Property | Value | Source / Comment |
| Appearance | Light yellow to brown solid | [6] |
| pKa | 9.50 ± 0.10 (Predicted) | For the free base conjugate acid (pyrrolidinium ion).[8] |
| Storage | Sealed in a dry place at room temperature. | [6] |
| Solubility | Soluble in water and methanol. | The hydrochloride salt form enhances aqueous solubility.[5] |
The Concept of Basicity in Application
The "basic properties" of this compound are central to its chemical reactivity. As a hydrochloride salt, the pyrrolidine nitrogen exists as an ammonium cation, rendering it non-nucleophilic. For synthetic transformations that require the nitrogen to act as a nucleophile—such as in N-alkylation, N-acylation, or reductive amination reactions—it is essential to first liberate the free base form by neutralization with a suitable inorganic or organic base. This fundamental step is detailed in Section 3.1.
Section 2: Synthesis and Characterization
A common and reliable route to 3-(Benzyloxy)pyrrolidine hydrochloride involves the deprotection of a stable, commercially available N-Boc protected precursor. This strategy provides high yields of the desired salt with excellent purity.
Synthetic Strategy: Acid-Mediated Deprotection
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group ideal for this purpose. Treatment of N-Boc-3-(benzyloxy)pyrrolidine with a strong acid, such as hydrogen chloride, efficiently cleaves the Boc group. The use of HCl ensures the in-situ formation of the desired hydrochloride salt, which can often be isolated directly via precipitation and crystallization.[6]
Caption: Synthesis via acidolysis of the Boc-protected precursor.
Detailed Experimental Protocol: Synthesis of (R)-3-(Benzyloxy)pyrrolidine Hydrochloride
This protocol is adapted from established synthetic procedures.[6]
-
Dissolution: Dissolve N-tert-butoxycarbonyl-(R)-3-benzyloxypyrrolidine (1.0 eq) in isopropanol (IPA, ~5 mL per gram of starting material). Warm the solution to 40 °C to ensure complete dissolution.
-
Causality: Isopropanol is a good solvent for the starting material and the resulting product salt at elevated temperatures, but allows for crystallization upon cooling.
-
-
Acid Addition: Add a solution of hydrogen chloride in isopropanol (e.g., 5-6 M, 1.5-2.0 eq) dropwise to the stirred solution over 4-6 hours, maintaining the temperature at 40 °C.
-
Causality: Slow addition controls the exotherm and the rate of gas evolution (CO₂ and isobutylene), preventing pressure buildup and ensuring a complete reaction.
-
-
Reaction Monitoring & Workup: After the addition is complete, cool the reaction mixture to room temperature (~23 °C). The progress can be monitored by TLC or LC-MS. Concentrate the mixture under reduced pressure to remove most of the solvent.
-
Crystallization: Add ethyl acetate (~10-15 mL per gram of starting material) to the concentrate and heat to 40 °C to dissolve any oily residue. Allow the solution to cool slowly to room temperature. If no crystals form, add a seed crystal. Further cooling to 0-5 °C and the slow addition of an anti-solvent like hexane can be used to maximize precipitation.
-
Causality: The product is poorly soluble in ethyl acetate/hexane mixtures, leading to its crystallization and separation from impurities.
-
-
Isolation and Drying: Collect the crystalline solid by vacuum filtration. Wash the filter cake with cold ethyl acetate. Dry the solid under vacuum to a constant weight to yield (R)-3-benzyloxypyrrolidine hydrochloride.
-
Self-Validation: The final product should be a crystalline solid. Purity should be assessed at >98% by HPLC, and its identity confirmed by spectroscopic methods.
-
Protocol: Quality Control and Structural Verification
Verifying the identity, purity, and stereochemical integrity of the final product is a critical step.
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆):
-
Expected Signals: δ ~9.5-10.5 (br s, 2H, N⁺H₂), δ 7.2-7.4 (m, 5H, Ar-H), δ 4.5 (s, 2H, O-CH₂-Ph), δ ~4.3 (m, 1H, CH-O), δ ~3.0-3.5 (m, 4H, pyrrolidine CH₂), δ ~2.0-2.2 (m, 2H, pyrrolidine CH₂).
-
-
Mass Spectrometry (ESI+):
-
Expected Ion: Calculate the exact mass for the free base [C₁₁H₁₅NO + H]⁺. The observed m/z should match this value, confirming the molecular weight.
-
-
Chiral HPLC:
-
Purpose: To determine the enantiomeric excess (ee) of the product. An appropriate chiral column (e.g., Chiralpak series) and mobile phase must be used to resolve the (R) and (S) enantiomers. The ee should typically be >99%.
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Section 3: Core Applications in Synthetic and Medicinal Chemistry
The utility of 3-(benzyloxy)pyrrolidine hydrochloride lies in its role as a versatile, three-dimensional building block for constructing more complex molecules.
Liberation of the Free Base for Reaction
As previously noted, the nucleophilic free base is required for most coupling reactions. The following protocol describes a standard aqueous workup to achieve this.
Caption: Liquid-liquid extraction workflow for neutralization.
Detailed Experimental Protocol: Neutralization
-
Dissolution: Dissolve the hydrochloride salt (1.0 eq) in a biphasic system of a suitable organic solvent (e.g., dichloromethane or ethyl acetate, ~10 mL/g) and water (~5 mL/g).
-
Basification: Cool the mixture in an ice bath. Slowly add an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), with vigorous stirring until the pH of the aqueous layer is >10.
-
Self-Validation: Check the pH of the aqueous layer using pH paper or a meter to ensure complete neutralization.
-
-
Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate, then drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base, which is typically an oil.
-
Causality: This anhydrous free base is now suitable for use in subsequent reactions that are sensitive to water or require a nucleophilic amine.
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Role as a Chiral Building Block in Drug Discovery
The pyrrolidine scaffold provides a rigid, sp³-hybridized framework that can project substituents into defined regions of three-dimensional space, which is crucial for specific interactions with protein targets like enzymes or receptors.[1] The 3-benzyloxy group serves several strategic purposes:
-
Steric Influence: The bulky benzyl group can be used to probe steric tolerance in a receptor's binding site.
-
Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor.
-
Latent Hydroxyl Group: The benzyl group is a common protecting group for alcohols. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenation (e.g., H₂, Pd/C) to unmask a 3-hydroxy-pyrrolidine moiety. This hydroxyl group can then act as a key hydrogen bond donor or be used for further functionalization.
The stereocenter at the 3-position is paramount. The absolute configuration—(R) or (S)—determines the spatial orientation of the benzyloxy group, directly impacting how a derivative molecule fits into a chiral binding pocket.[5]
Structure-Activity Relationship (SAR) Insights
When incorporated into a drug candidate, the 3-(benzyloxy)pyrrolidine fragment can significantly influence the SAR.[9] For example, in a series of inhibitors, replacing a simple N-alkyl group with a 3-(benzyloxy)pyrrolidinyl moiety can enhance potency by introducing favorable interactions or by optimizing the compound's conformation.[10] The ability to debenzylate the compound at a late stage of the synthesis allows for a direct comparison between the benzyloxy- and hydroxy-substituted analogs, providing clear SAR data on the importance of that position for biological activity.
Section 4: Safety, Handling, and Storage
Proper handling of all chemicals is essential for laboratory safety.
Hazard Identification
3-(Benzyloxy)pyrrolidine hydrochloride and its free base are considered hazardous chemicals. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder to avoid inhalation.[11]
-
Spill Response: In case of a spill, contain the material and clean the area according to standard laboratory procedures. Avoid generating dust.
Storage and Stability
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Stability: The hydrochloride salt is generally stable under recommended storage conditions. The free base may be less stable over long periods and is often generated immediately before use.
References
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- Apollo Scientific. (2023).
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